molecular formula C7H10O5S B6174668 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid CAS No. 2680529-00-2

5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid

Cat. No. B6174668
CAS RN: 2680529-00-2
M. Wt: 206.2
InChI Key:
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Description

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid (DHFTA) is a naturally occurring compound found in a variety of plants, including wheat, rye, oats, and barley. It has been studied extensively for its potential applications in scientific research and laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it is believed to act as an anti-inflammatory agent, reducing inflammation and promoting the healing of damaged tissues.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and promote the healing of damaged tissues. Additionally, it has been shown to reduce the risk of certain diseases, such as cancer and heart disease.

Advantages and Limitations for Lab Experiments

5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid has a variety of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is non-toxic and generally well-tolerated by laboratory animals. However, there are some limitations to its use in laboratory experiments. It is not always easy to obtain the desired concentrations of this compound, and it can be difficult to accurately measure its effects on laboratory animals.

Future Directions

There are a variety of potential future directions for 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent. Additionally, further research could be conducted to investigate its potential use as an antioxidant and anti-inflammatory agent. Other potential directions include investigating its potential use in the treatment of various diseases, such as cancer and heart disease, and exploring its potential use in the development of new drugs.

Synthesis Methods

5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and fermentation. Chemical synthesis involves the use of organic and inorganic compounds to create the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of two or more compounds to form the desired product. Fermentation involves the use of microorganisms to produce the desired product.

Scientific Research Applications

5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress on cell metabolism and to investigate the role of oxidative stress in the development of various diseases. It has also been used to investigate the role of inflammation in various diseases and to study the effects of various compounds on the immune system. Additionally, this compound has been used to study the effects of various compounds on the environment and to investigate the mechanisms of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid involves the cyclization of a precursor compound containing a thieno[3,4-b]furan ring and a carboxylic acid group. The carboxylic acid group will be introduced through a separate reaction step prior to cyclization.", "Starting Materials": [ "2-bromo-5-methylthiophene", "ethyl 2-bromoacetate", "sodium hydride", "diethyl malonate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium dithionite", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(5-methylthiophen-2-yl)acetate by reacting 2-bromo-5-methylthiophene with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of ethyl 2-(5-methylthiophen-2-yl)acetoacetate by reacting ethyl 2-(5-methylthiophen-2-yl)acetate with diethyl malonate in the presence of sodium ethoxide.", "Step 3: Synthesis of ethyl 2-(5-methylthiophen-2-yl)-3-nitropropanoate by reacting ethyl 2-(5-methylthiophen-2-yl)acetoacetate with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite.", "Step 4: Synthesis of ethyl 2-(5-methylthiophen-2-yl)-3-azidopropanoate by reacting ethyl 2-(5-methylthiophen-2-yl)-3-nitropropanoate with sodium azide in the presence of acetic acid.", "Step 5: Synthesis of ethyl 2-(5-methylthiophen-2-yl)-3-aminopropanoate by reducing ethyl 2-(5-methylthiophen-2-yl)-3-azidopropanoate with sodium borohydride in the presence of acetic acid.", "Step 6: Synthesis of 5-methylthieno[3,4-b]furan-2-carboxylic acid by cyclizing ethyl 2-(5-methylthiophen-2-yl)-3-aminopropanoate in the presence of sulfuric acid.", "Step 7: Synthesis of 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid by decarboxylation of 5-methylthieno[3,4-b]furan-2-carboxylic acid with sodium hydroxide and subsequent acidification with hydrochloric acid." ] }

CAS RN

2680529-00-2

Molecular Formula

C7H10O5S

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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